

chemical and physical properties of 1,2,4-trinitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2,4-Trinitrobenzene**

Cat. No.: **B1210296**

[Get Quote](#)

An In-depth Technical Guide to **1,2,4-Trinitrobenzene**

This guide provides a comprehensive overview of the chemical and physical properties of **1,2,4-trinitrobenzene** (1,2,4-TNB), tailored for researchers, scientists, and professionals in drug development. It covers its fundamental characteristics, reactivity, explosive nature, and detailed experimental protocols for related compounds.

General and Chemical Identifiers

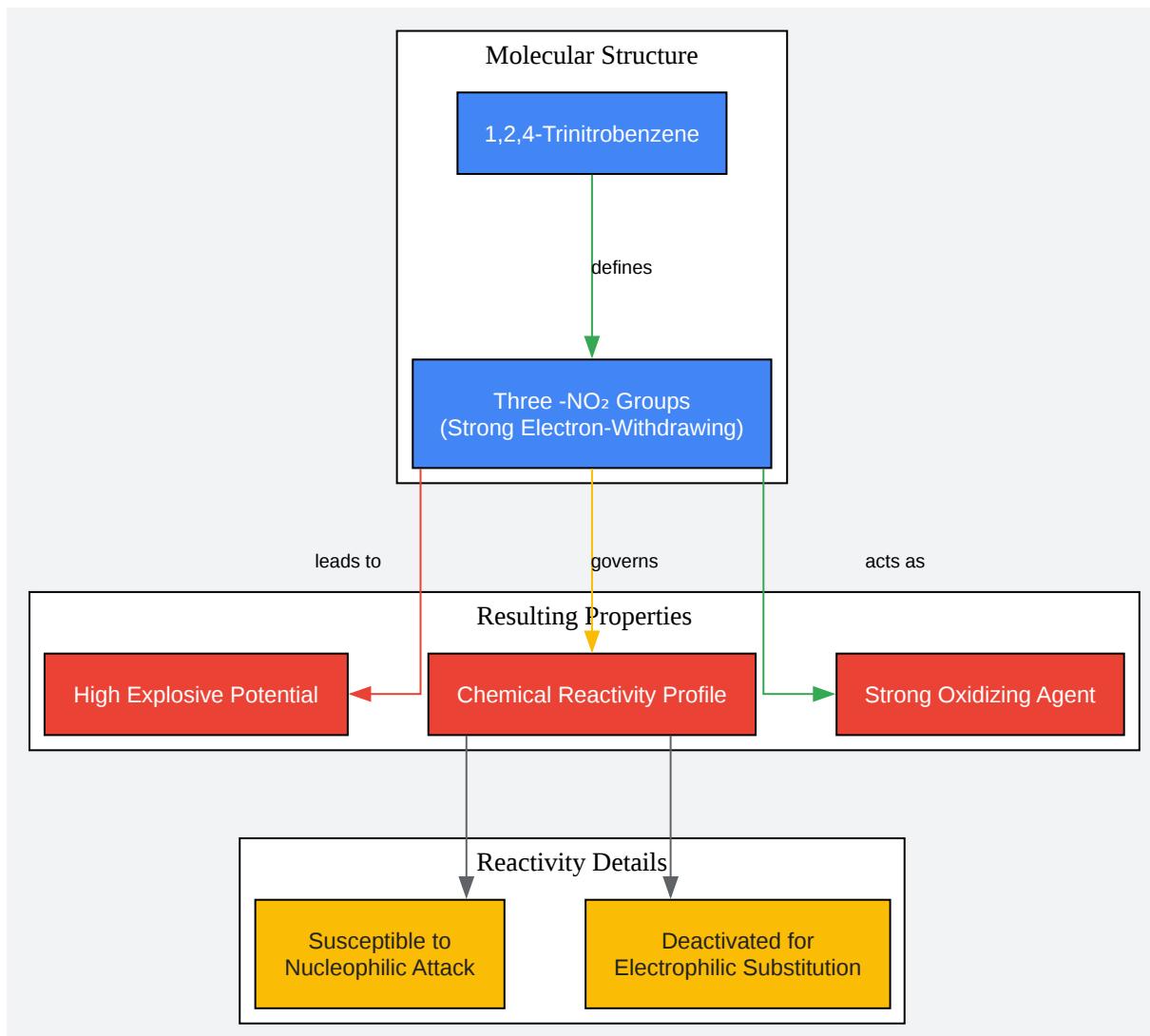
1,2,4-Trinitrobenzene is an aromatic organic compound characterized by a benzene ring substituted with three nitro functional groups.^[1] These electron-withdrawing groups significantly influence its chemical behavior and physical properties.

Property	Value	Source
IUPAC Name	1,2,4-trinitrobenzene	[2] [3]
CAS Number	610-31-1	[1] [2] [3]
Molecular Formula	C ₆ H ₃ N ₃ O ₆	[1] [2] [3]
Molecular Weight	213.105 g/mol	[1] [3]
Canonical SMILES	C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])--INVALID-LINK--[O-]	[1] [2]
InChIKey	OJJRABFYHOHGGU-UHFFFAOYSA-N	[1] [2] [3]
Synonyms	asym-Trinitrobenzene, 1,2,4-Trinitrobenzol	[1] [4]

Physical Properties

The physical state of **1,2,4-trinitrobenzene** is a solid at standard conditions. Its properties are summarized below.

Property	Value	Source
Melting Point	61 °C	[4]
Density	1.730 g/mL	[4]
Water Solubility	Insoluble	[5]
Solubility in Organics	1g dissolves in 6.17g of methanol and 18.35g of ethanol.	[4]
Topological Polar Surface Area	138 Å ²	[1]


Chemical and Explosive Properties

The presence of multiple nitro groups makes **1,2,4-trinitrobenzene** a high explosive.[5]

Aromatic nitro compounds like trinitrobenzene are strong oxidizing agents.[5]

Reactivity and Stability:

- Explosive Nature: It is classified as a high explosive that can be ignited by heat or shock, burning vigorously when dry.[5][6] The primary hazard is the blast from an instantaneous explosion.[5]
- Reactivity with Bases: Aromatic nitro compounds may explode in the presence of a base such as sodium hydroxide or potassium hydroxide, even in aqueous or organic solvents.[5]
- Reactivity with Reducing Agents: Vigorous reactions, potentially leading to detonation, can occur if mixed with reducing agents like hydrides, sulfides, and nitrides.[5]
- Thermal Stability: When heated to decomposition, it emits highly toxic fumes of nitrogen oxides (NO_x) and can explode.[7]
- Nucleophilic Substitution: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack. Studies on related 1-X-2,4,6-trinitrobenzenes show that hydroxide ions can attack unsubstituted ring positions to form σ -adducts or attack substituted positions, leading to displacement.[8]

[Click to download full resolution via product page](#)

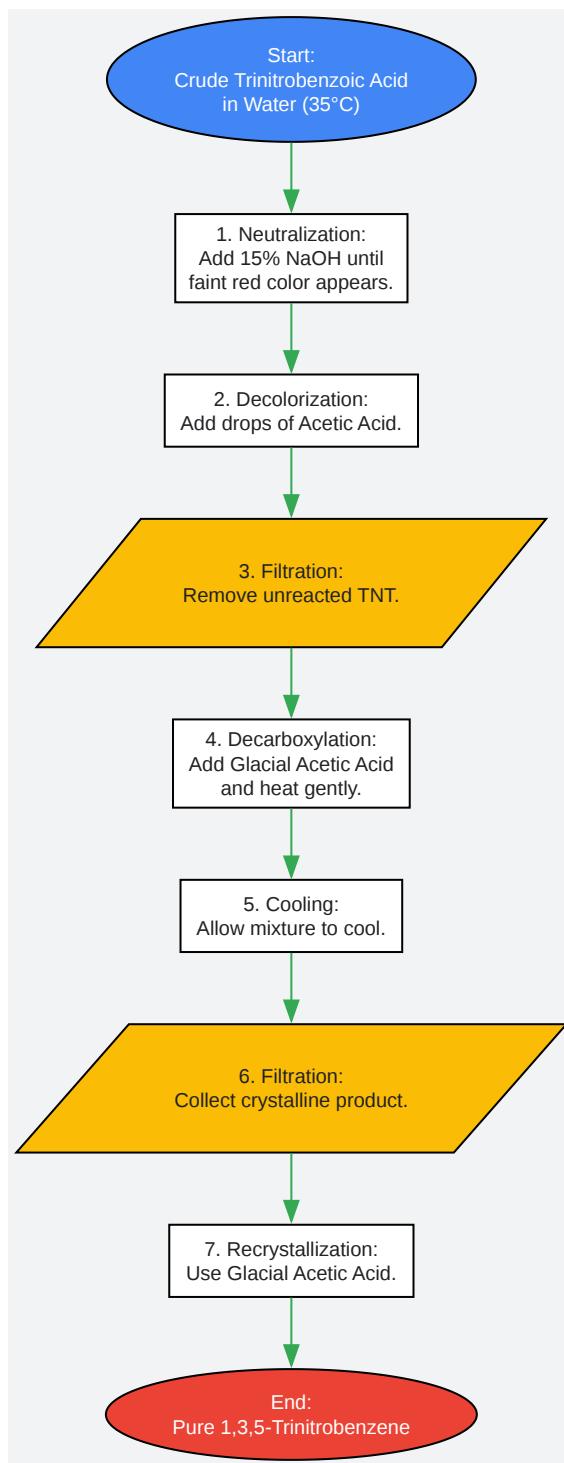
Fig. 1: Logical relationship between structure and properties.

Experimental Protocols

Detailed experimental procedures for the synthesis of **1,2,4-trinitrobenzene** are not readily available in the provided search results. However, protocols for the closely related and structurally significant isomer, 1,3,5-trinitrobenzene (TNB), and for the nitration of a substituted benzene, offer valuable insight into relevant synthetic methodologies.

Synthesis of 1,3,5-Trinitrobenzene via Decarboxylation

This protocol describes the preparation of 1,3,5-trinitrobenzene from 2,4,6-trinitrobenzoic acid, which is obtained through the oxidation of 2,4,6-trinitrotoluene (TNT).[\[9\]](#)


Materials:

- Crude 2,4,6-trinitrobenzoic acid (from oxidation of 1.6 moles of TNT)
- Deionized water
- 15% Sodium hydroxide solution
- Glacial acetic acid

Procedure:

- Neutralization: The crude trinitrobenzoic acid is mixed with 2 liters of water at 35°C in a 5-liter flask equipped with a stirrer.[\[9\]](#) The temperature should not fall below 35°C to ensure solubility.[\[9\]](#)
- 15% sodium hydroxide solution is added with continuous stirring until a faint red color persists.[\[9\]](#) Care must be taken to avoid excess alkali.[\[9\]](#)
- The color is immediately discharged by adding one or two drops of acetic acid. The solution is then filtered to remove any unreacted trinitrotoluene.[\[9\]](#)
- Decarboxylation: The filtrate is transferred to a 5-liter flask, and 70 cc of glacial acetic acid is added.[\[9\]](#)
- The mixture is heated gently with continuous stirring. 1,3,5-Trinitrobenzene separates as crystalline froth.[\[9\]](#)
- Heating and stirring are continued for approximately 2.25 hours, until the evolution of gas ceases and the crystals integrate into the solution.[\[9\]](#)
- Isolation and Purification: The mixture is allowed to cool, and the crystals are collected by filtration.[\[9\]](#)

- The product is recrystallized from glacial acetic acid to yield pure 1,3,5-trinitrobenzene with a melting point of 121–122°C.[9]

[Click to download full resolution via product page](#)

Fig. 2: Workflow for the synthesis of 1,3,5-trinitrobenzene.

Nitration of 1,2,4-Trichlorobenzene

This procedure outlines the synthesis of 2,4,5-trichloronitrobenzene, demonstrating a typical nitration process on a substituted benzene ring.[10]

Materials:

- 1,2,4-Trichlorobenzene (1,2,4-TCB)
- Nitric acid (various concentrations)
- Sulfuric acid

Procedure:

- Mixed Acid Preparation: A mixed acid is prepared by combining nitric acid and sulfuric acid in a calculated ratio.[10]
- Reaction Setup: An appropriate amount of 1,2,4-TCB is added to a three-port flask.[10]
- Addition of Nitrating Agent: The mixed acid is added to the flask over 1.5 to 2 hours while controlling the temperature. A cold water bath is used for cooling if the reaction becomes too intense.[10] Optimal acid addition temperature is controlled at 50°C.[10]
- Reaction and Insulation: After the acid addition is complete, the mixture is gradually heated to 70–80°C and held at this temperature for 0.5 to 2 hours to ensure the reaction goes to completion.[10] The optimal insulation reaction temperature is between 60-70°C.[10]
- Workup: The reaction mixture is processed to isolate the 2,4,5-trichloronitrobenzene product.

Safety and Handling

1,2,4-Trinitrobenzene is a hazardous substance that requires careful handling.

- Hazards: It is a high explosive sensitive to shock and heat.[5][6] It is toxic and can be absorbed through the skin.[6] High-level exposure can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[6] It may also cause damage to the liver and nervous system.[6]

- **Fire Fighting:** In case of fire, the area should be evacuated. Due to the mass explosion hazard, one should not fight the fire when it reaches the explosives.
- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye/face protection. In poorly ventilated areas, respiratory protection is necessary.
- **Storage:** Store in a locked, well-ventilated place, away from heat, sparks, open flames, and other ignition sources.^[11] It should be stored in accordance with local regulations for explosives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 1,2,4-Trinitrobenzene | C6H3N3O6 | CID 123076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,4-Trinitrobenzene [webbook.nist.gov]
- 4. 1,2,4-trinitrobenzene [stenutz.eu]
- 5. TRINITROBENZENE, [DRY] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. 1,3,5-TRINITROBENZENE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 8. Reactions of 1-X-2,4,6-trinitrobenzenes and 1-X-2,4-dinitrobenzenes with hydroxide ions. Comparison of the relative rates of nucleophilic attack at substituted and unsubstituted ring-positions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. guidechem.com [guidechem.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- To cite this document: BenchChem. [chemical and physical properties of 1,2,4-trinitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1210296#chemical-and-physical-properties-of-1-2-4-trinitrobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com